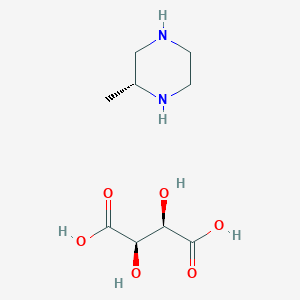

(R)-2-Methylpiperazine (2R,3R)-2,3-dihydroxysuccinate

Description

(R)-2-Methylpiperazine (2R,3R)-2,3-dihydroxysuccinate is a chiral piperazine derivative with a methyl substituent at the 2-position of the piperazine ring and a (2R,3R)-dihydroxysuccinate (tetraric acid) counterion. The stereochemistry of both the methylpiperazine moiety and the dihydroxysuccinate anion plays a critical role in its physicochemical properties, such as solubility, stability, and host-guest interactions. This compound is structurally distinct due to:

- Chiral centers: The (R)-configuration at the 2-position of the piperazine ring and the (2R,3R)-configuration of the dihydroxysuccinate counterion.

Properties

Molecular Formula |

C9H18N2O6 |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;(2R)-2-methylpiperazine |

InChI |

InChI=1S/C5H12N2.C4H6O6/c1-5-4-6-2-3-7-5;5-1(3(7)8)2(6)4(9)10/h5-7H,2-4H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t5-;1-,2-/m11/s1 |

InChI Key |

LFFWDZALERPTKN-KLPPUMKISA-N |

Isomeric SMILES |

C[C@@H]1CNCCN1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methylpiperazine (2R,3R)-2,3-dihydroxysuccinate typically involves the cyclization of 1,2-diamine derivatives with appropriate reagents. One common method includes the use of sulfonium salts to facilitate the cyclization process . Another approach involves the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

®-2-Methylpiperazine (2R,3R)-2,3-dihydroxysuccinate undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

Substitution: This involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds .

Scientific Research Applications

®-2-Methylpiperazine (2R,3R)-2,3-dihydroxysuccinate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: The compound is utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of ®-2-Methylpiperazine (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine vs. 2-Methylpiperazine Derivatives

The addition of a methyl group at position 2 of piperazine significantly alters its behavior in structural templating and chemical reactivity:

Structural-Directing Effects in Aluminophosphates

- At 160°C: Piperazine directs the formation of a two-layered aluminophosphate with a ABW-type topology, while 2-methylpiperazine produces a APMeP-150 structure with a distinct sheet topology. The methyl group sterically influences host-guest interactions, altering coordination states of phosphorus species in initial mixtures .

- At 190°C : The steric influence of the methyl group diminishes, and both piperazine and 2-methylpiperazine template identical APMeP-190 structures , indicating temperature-dependent behavior .

Table 1: Temperature-Dependent Structural Effects

| Compound | Temperature (°C) | Aluminophosphate Structure | Key Observation |

|---|---|---|---|

| Piperazine | 160 | ABW-type | No steric hindrance |

| 2-Methylpiperazine | 160 | APMeP-150 | Methyl-induced topology |

| Piperazine/2-Methylpiperazine | 190 | APMeP-190 | Identical structures |

Inhibition in CeO₂-Based Slurries

In chemical mechanical planarization (CMP), 2-methylpiperazine exhibits stronger inhibition of SiO₂ removal rates (MRR) compared to piperazine, achieving a selectivity ratio (SiO₂:Si₃N₄) of 16 at pH 4, 10, and 12. This is attributed to enhanced surface adsorption due to the methyl group .

Table 2: Inhibition and Selectivity Data

| Additive | pH | SiO₂ MRR (Å/min) | Si₃N₄ MRR (Å/min) | Selectivity (SiO₂:Si₃N₄) |

|---|---|---|---|---|

| Piperazine | 4 | 120 | 30 | 4.0 |

| 2-Methylpiperazine | 4 | 80 | 5 | 16.0 |

Counterion Comparison: Dihydroxysuccinate Stereoisomers

The (2R,3R)-dihydroxysuccinate counterion distinguishes this compound from salts like (3R,4R)-ethyl 4-methylpiperidine-3-carboxylate (2S,3S)-2,3-dihydroxysuccinate (). Stereochemical differences in the counterion influence:

Table 3: Counterion Stereochemistry Comparison

| Compound | Piperazine Core | Counterion Configuration | Key Property |

|---|---|---|---|

| (R)-2-Methylpiperazine (2R,3R)-dihydroxysuccinate | (R)-2-Methylpiperazine | (2R,3R) | Enhanced H-bonding |

| Ethyl 4-methylpiperidine-3-carboxylate | (3R,4R)-Methylpiperidine | (2S,3S) | Altered crystallinity |

Pharmacological Piperazine Derivatives

Compared to N-(2-nitrophenyl)piperazines () or benzofuran-piperazine hybrids (), the target compound lacks aromatic substituents but benefits from:

- Polarity : The dihydroxysuccinate counterion increases water solubility.

- Reduced Toxicity : Absence of nitro or halogen groups minimizes metabolic activation risks.

Biological Activity

(R)-2-Methylpiperazine (2R,3R)-2,3-dihydroxysuccinate, also known by its CAS number 41110-58-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. Its structure features a piperazine ring substituted with hydroxyl and succinate groups, which contribute to its biological activity.

Pharmacological Effects

- Neuroprotective Properties : Research indicates that (R)-2-Methylpiperazine derivatives may exhibit neuroprotective effects. Studies have shown that these compounds can modulate neurotransmitter systems, particularly influencing cholinergic pathways which are crucial in conditions like Alzheimer's disease .

- Antioxidant Activity : The compound has demonstrated antioxidant properties, reducing oxidative stress in cellular models. This activity is essential for protecting neuronal cells from damage caused by free radicals .

- Anti-inflammatory Effects : In vitro studies suggest that (R)-2-Methylpiperazine can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various tissues. This property may have therapeutic implications for inflammatory diseases .

The mechanisms through which (R)-2-Methylpiperazine exerts its effects include:

- Receptor Modulation : It acts on various receptors in the central nervous system, potentially enhancing synaptic transmission and neuroplasticity.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes responsible for oxidative stress and inflammation, contributing to its protective effects.

Study 1: Neuroprotective Effects in Animal Models

A study conducted on rodent models of neurodegeneration demonstrated that administration of (R)-2-Methylpiperazine significantly improved cognitive functions and reduced neuronal loss compared to control groups. The results indicated a potential for this compound in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Study 2: Antioxidant Activity Assessment

In a controlled experiment measuring oxidative stress markers in cultured neurons, (R)-2-Methylpiperazine was found to significantly decrease levels of reactive oxygen species (ROS). This suggests that the compound can effectively mitigate oxidative damage in neural cells .

Data Tables

Q & A

Q. How to establish in vitro toxicology profiles for early-stage risk assessment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.